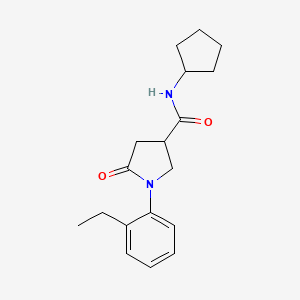![molecular formula C20H18N2O3 B4723156 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide
描述
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent blocker of chloride channels and is often used as a tool to study the physiological and biochemical effects of these channels.
作用机制
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide acts as a non-specific blocker of chloride channels by binding to the channel pore and preventing chloride ions from passing through. It has been shown to block both the outward and inward currents of chloride channels. The exact mechanism of this compound's action on chloride channels is still not fully understood and is an area of active research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the secretion of mucus in the airways, which is important in diseases such as cystic fibrosis. This compound has also been shown to inhibit smooth muscle contraction in the gastrointestinal tract and blood vessels, which is important in diseases such as hypertension. Additionally, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide is its potency as a chloride channel blocker. It has been shown to be effective at blocking several different types of chloride channels at low concentrations. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the limitations of this compound is its non-specificity. It has been shown to block other ion channels, such as potassium channels, at high concentrations. Additionally, this compound has been shown to have off-target effects on other cellular processes, which can complicate data interpretation.
未来方向
There are several future directions for research on 4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide. One area of research is to further elucidate the mechanism of this compound's action on chloride channels. This can help to develop more specific chloride channel blockers that can be used in the treatment of diseases such as cystic fibrosis. Another area of research is to investigate the potential use of this compound as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, and further research can help to determine its potential as a cancer therapy. Additionally, research can be done to investigate the potential use of this compound in the treatment of hypertension and other cardiovascular diseases.
科学研究应用
4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide has been extensively used in scientific research as a tool to study chloride channels. It has been shown to block several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC). This compound has been used to study the physiological and biochemical effects of these channels in various tissues, including the airways, gastrointestinal tract, and cardiovascular system.
属性
IUPAC Name |
4-(2-naphthalen-1-yloxypropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(20(24)22-16-11-9-15(10-12-16)19(21)23)25-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKLGOVGDGPNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4723094.png)
![6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4723097.png)
![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)
![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4723124.png)
![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4723150.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4723153.png)
![3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
amino]benzamide](/img/structure/B4723159.png)
